molecular formula C18H16FN7O B12178529 N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12178529
M. Wt: 365.4 g/mol
InChI Key: LYIYMAXKVLBTTI-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a tetrazole ring, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.

    Introduction of Propyl Chain: The benzimidazole derivative is then alkylated with a propyl halide under basic conditions to introduce the propyl chain.

    Formation of Tetrazole Ring: The next step involves the cyclization of an appropriate nitrile derivative with sodium azide to form the tetrazole ring.

    Coupling with Fluorinated Benzamide: Finally, the tetrazole derivative is coupled with a fluorinated benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially interfering with their function. The tetrazole ring may enhance the compound’s binding affinity and specificity. The fluorinated benzamide moiety can interact with various enzymes, modulating their activity. These interactions can lead to the inhibition of cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzimidazole and tetrazole rings, which confer distinct chemical and biological properties. The fluorinated benzamide moiety further enhances its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C18H16FN7O

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16FN7O/c19-12-7-8-16(26-11-21-24-25-26)13(10-12)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23)

InChI Key

LYIYMAXKVLBTTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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